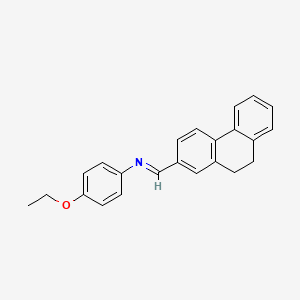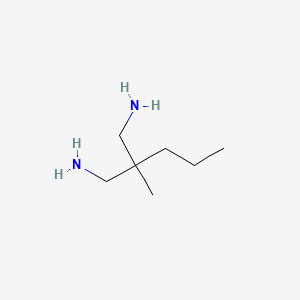![molecular formula C9H10ClN B14370878 2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 90864-33-8](/img/structure/B14370878.png)
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile is an organic compound with the molecular formula C9H10ClN. It is a derivative of norbornene, a bicyclic hydrocarbon, and contains both a chloromethyl and a nitrile functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the chloromethylation of bicyclo[2.2.1]hept-5-ene-2-carbonitrile. This can be achieved through the reaction of bicyclo[2.2.1]hept-5-ene-2-carbonitrile with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate chloromethyl carbocation, which then reacts with the nitrile group to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of primary amines.
科学研究应用
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds and pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile involves its reactivity with various biological and chemical targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in protein or DNA structures. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity for molecular targets.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Contains an aminomethyl group, which can engage in different types of chemical and biological interactions.
Uniqueness
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile is unique due to the presence of both chloromethyl and nitrile functional groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial settings.
属性
CAS 编号 |
90864-33-8 |
|---|---|
分子式 |
C9H10ClN |
分子量 |
167.63 g/mol |
IUPAC 名称 |
2-(chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C9H10ClN/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8H,3-5H2 |
InChI 键 |
IFYCSJTUAVMXML-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C1C=C2)(CCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)

![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
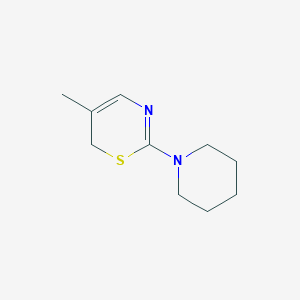

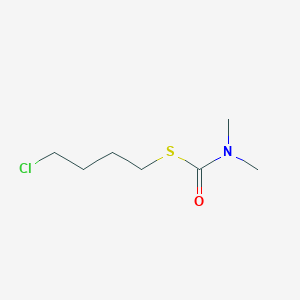
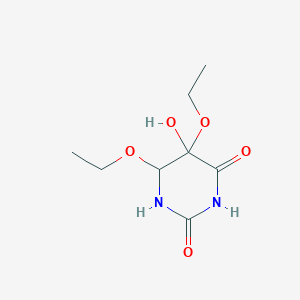

![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

